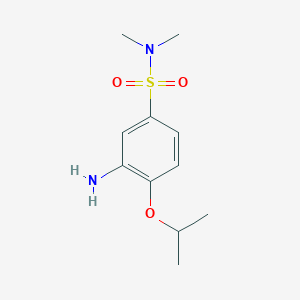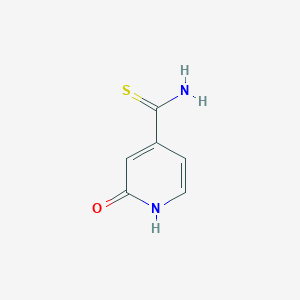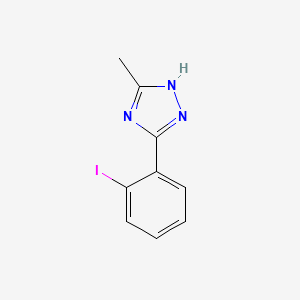
5-(2-iodophenyl)-3-methyl-1H-1,2,4-triazole
Vue d'ensemble
Description
The compound “5-(2-iodophenyl)-3-methyl-1H-1,2,4-triazole” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “5-(2-iodophenyl)-3-methyl-1H-1,2,4-triazole” are not available, similar compounds have been synthesized via various methods. For instance, isothiocyanates can be synthesized from amines and phenyl isothiocyanate via a replacement reaction . Another method involves the reaction of phenyl chlorothionoformate with various primary amines .Applications De Recherche Scientifique
Antimicrobial Activities
Research on 1,2,4-triazole derivatives, such as those synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, has indicated potential antimicrobial properties. Compounds synthesized in these studies were screened for their antimicrobial activities, and some demonstrated good to moderate activities against tested microorganisms (Bektaş et al., 2007).
Corrosion Inhibition
Triazole derivatives have also been investigated for their corrosion inhibition properties. For example, a study on the efficiency of a new triazole derivative for corrosion inhibition of mild steel in acidic media showed that the compound could offer significant protection, highlighting the potential of triazole compounds in corrosion resistance applications (Lagrenée et al., 2002).
Pharmaceutical and Medicinal Chemistry
The triazole core is a significant scaffold in medicinal chemistry due to its extensive biological activities. It serves as a lead structure for the discovery of various drug molecules, including COX inhibitors and HIV protease inhibitors. This underscores the importance of triazole derivatives in the development of new therapeutic agents (Dheer et al., 2017).
Material Science and Chemistry
In material science, triazole derivatives have been synthesized and investigated for their physical-chemical properties. Research in this area focuses on the synthesis of new compounds and the study of their properties, such as solubility in organic solvents and crystallization processes. These studies contribute to the understanding and development of materials with specific desired properties (Bihdan & Parchenko, 2018).
Advanced Applications
Advanced applications include the use of triazole compounds in quantum mechanical studies, corrosion control, and as components in complex molecular structures for biological and chemical applications. For instance, triazole analogues have been analyzed for structural, electronic, and biological properties, highlighting their versatility in various fields of science and technology (Al-Otaibi et al., 2020).
Propriétés
IUPAC Name |
3-(2-iodophenyl)-5-methyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXWNPSNQFIVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-iodophenyl)-3-methyl-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



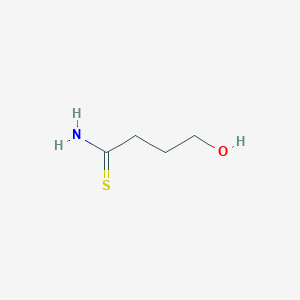

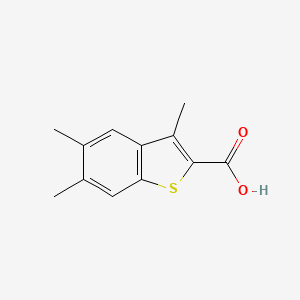
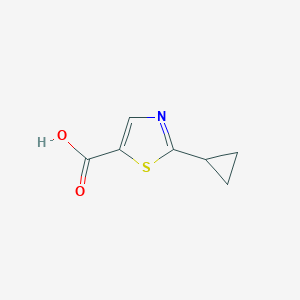
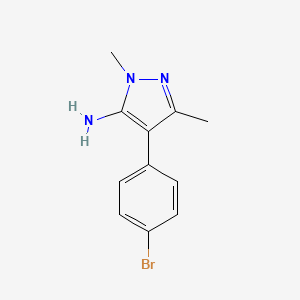
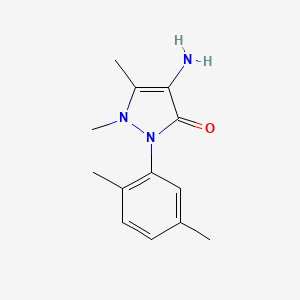
amine](/img/structure/B1523125.png)

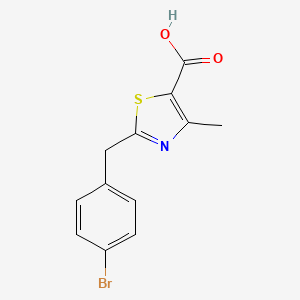

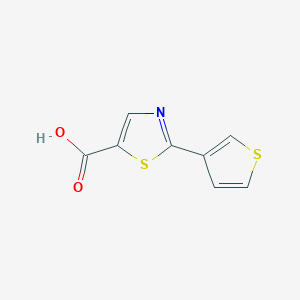
![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine](/img/structure/B1523133.png)
